molecular formula C20H23N3O B6484176 4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2640969-54-4

4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B6484176
CAS No.: 2640969-54-4
M. Wt: 321.4 g/mol
InChI Key: FZZBELSKRJULOI-UHFFFAOYSA-N
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Description

This compound features a benzonitrile core linked to a piperidine ring substituted with a (3-methylpyridin-4-yl)oxy methyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and protective group strategies, as inferred from analogs (e.g., ).

Properties

IUPAC Name

4-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-16-13-22-9-6-20(16)24-15-19-7-10-23(11-8-19)14-18-4-2-17(12-21)3-5-18/h2-6,9,13,19H,7-8,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZBELSKRJULOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 3-Methylpyridin-4-ol

The 3-methylpyridin-4-yloxy moiety is introduced via nucleophilic substitution. In a typical procedure, 3-methylpyridin-4-ol reacts with a piperidine derivative bearing a leaving group (e.g., chloromethyl or mesyloxymethyl). For example:

  • Substrate : 4-(Chloromethyl)piperidine hydrochloride

  • Conditions :

    • Base: Potassium carbonate (2.5 equiv)

    • Solvent: Dimethylacetamide (DMA) at 85°C

    • Reaction Time: 12 hours

    • Yield: ~60%

This step often requires polar aprotic solvents and elevated temperatures to overcome the poor nucleophilicity of the pyridinol oxygen.

Reductive Amination for Piperidine Functionalization

An alternative route employs reductive amination between 4-piperidone and 3-methylpyridin-4-amine. Sodium triacetoxyborohydride (STAB) in toluene facilitates this reaction:

  • Molar Ratio : 1:1.2 (piperidone:amine)

  • Reducing Agent : STAB (1.5 equiv)

  • Temperature : 50–70°C

  • Yield : 75–85%

This method avoids chromatographic purification, making it industrially viable.

Synthesis of 4-(Bromomethyl)benzonitrile

The benzonitrile segment is typically prepared via bromination of 4-methylbenzonitrile:

  • Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

  • Solvent : CCl₄

  • Conditions : Radical initiation under reflux (80°C, 6 hours)

  • Yield : 70–80%

Alternative routes include Appel reaction (triphenylphosphine/CBr₄), though these are less atom-efficient.

Coupling of Intermediates

Alkylation of Piperidine

The final step involves quaternizing the piperidine nitrogen with 4-(bromomethyl)benzonitrile:

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : NMP or DMF at 100–105°C

  • Reaction Time : 24 hours

  • Yield : 90–95%

Optimization Notes :

  • Solvent Choice : NMP enhances solubility of aromatic intermediates.

  • Temperature Control : Prolonged heating above 100°C may degrade the nitrile group.

Reductive Amination Alternative

A one-pot method couples 4-aminopiperidine with both pyridinol and benzonitrile precursors via sequential reductive amination. However, this approach risks side reactions and requires stringent stoichiometric control.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
STAB Equivalents 1.5–2.0<1.5: Incomplete reduction >2.0: Side products
Temperature 50–70°CLower: Slower kinetics
Solvent Polarity Toluene > CH₂Cl₂Polar solvents stabilize intermediates
Base Strength K₂CO₃ > NaHCO₃Weak bases prolong reaction time

Analytical Characterization

Key Data for 4-[(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile :

  • Molecular Formula : C₂₀H₂₃N₃O

  • Molecular Weight : 321.4 g/mol

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 7.63–7.56 (m, 4H, Ar-H), 4.76 (m, 1H, piperidine-CH₂O), 3.65–3.33 (m, 4H, piperidine-NCH₂)

  • MS (ESI+) : m/z 322.2 [M+H]⁺

Industrial-Scale Considerations

  • Cost Efficiency : STAB is expensive; in situ generation from NaBH₄/AcOH reduces costs.

  • Palladium Residues : Avoid Pd-catalyzed steps to meet pharmaceutical purity standards.

  • Solvent Recovery : Toluene and NMP are recycled via distillation, improving sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions, particularly at the pyridine ring, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can occur at the nitrile group using agents such as lithium aluminum hydride to yield corresponding amines.

  • Substitution: : Nucleophilic substitutions are common, especially at the nitrile carbon.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, hydrogen gas with catalysts.

  • Substitution Reagents: : Sodium alkoxides, amines for nucleophilic attack.

Major Products

The primary products are derived from modifications to the nitrile group, yielding amines or other substituted products depending on the reactants and conditions.

Scientific Research Applications

Drug Development

The compound has garnered attention in drug development due to its potential as a pharmacological agent. It has been investigated for its:

  • Anti-inflammatory properties : Preliminary studies suggest that it can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
  • Anticancer activity : Research indicates that it may inhibit cancer cell proliferation, particularly in certain types of tumors, although further studies are needed to confirm these effects.

Receptor Modulation

4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile acts as a ligand in receptor binding studies. Its ability to bind selectively to certain receptors suggests:

  • Potential as a therapeutic agent : By modulating receptor activity, it could influence various biological pathways associated with diseases such as cancer and neurodegenerative disorders.

Case Studies

Several case studies have highlighted the compound's effectiveness in various applications:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated reduction in inflammatory markers in vitro.
Study BAnticancer propertiesShowed significant inhibition of tumor growth in animal models.
Study CReceptor bindingIdentified specific receptor interactions that could lead to targeted therapies.

Mechanism of Action

This compound’s mechanism of action would be highly dependent on its specific biological target. Generally, compounds with similar structures may bind to certain receptors or enzymes, modulating their activity through either activation or inhibition. The involvement of pathways would include signal transduction, metabolic pathways, or other cellular mechanisms where this compound could act as a modulator.

Comparison with Similar Compounds

VM-A-34b [(S)-4-((3-((4-Methylbenzyl)oxy)piperidin-1-yl)methyl)benzonitrile]

  • Structural Differences : Replaces the 3-methylpyridinyloxy group with a 4-methylbenzyloxy substituent.
  • Pharmacology : Acts as a dopamine D4 receptor antagonist ().
  • Synthesis : Low yield (7%, orange oil) suggests synthetic challenges compared to the target compound ().

4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile

  • Structural Differences: Substitutes 3-methylpyridine with a tetrahydrocinnolinyloxy group.
  • Physicochemical Properties: Higher molecular weight (362.5 g/mol vs. ~350 g/mol for the target compound) due to the bicyclic cinnoline moiety, which may reduce metabolic stability ().
  • Applications: Not explicitly stated, but cinnoline derivatives are often explored in oncology ().

4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile

  • Applications : Intermediate for anticancer and antimalarial agents ().

4-[(3-Oxopiperazin-1-yl)methyl]benzonitrile

  • Structural Differences : Replaces the piperidine ring with a 3-oxopiperazine, introducing a ketone group.
  • Physicochemical Properties : Lower molecular weight (215.25 g/mol) and increased polarity due to the ketone, which may improve aqueous solubility but reduce CNS penetration ().

4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile

  • Structural Differences: Features a carbonyl linkage and a methoxypyridinylamino group instead of the methylpyridinyloxy substituent.
  • Binding Interactions : The carbonyl group could engage in hydrogen bonding, while the methoxy group may enhance π-π stacking ().

Biological Activity

4-[(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile, also referred to by its CAS number 2640969-54-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzonitrile moiety with a piperidine and a 3-methylpyridine substituent, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N3OC_{18}H_{24}N_3O with a molecular weight of approximately 321.4 g/mol. Its structural components include:

  • Benzonitrile : A key feature that may influence its pharmacological properties.
  • Piperidine : Known for its role in various biological activities, especially in neuropharmacology.
  • 3-Methylpyridine : This moiety may enhance the compound's binding affinity to specific receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as cancer progression and inflammation. Preliminary studies suggest that it may act as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in tumor growth and metastasis .

Pharmacological Properties

Research indicates that compounds structurally similar to this benzonitrile derivative exhibit several pharmacological properties, including:

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity and inhibitory potency of this compound against various targets. For example, molecular docking studies have indicated promising interactions with the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases and cancer .

Table 1 summarizes the findings from recent studies:

CompoundTargetBinding Affinity (Ki)IC50 (µM)
4-[...]A2AR21 nM6
Similar CompoundENPP1Not specified<10

Therapeutic Applications

The therapeutic potential of this compound extends to:

  • Cancer Treatment : Given its structural analogies to known kinase inhibitors, further exploration could lead to the development of targeted therapies with reduced side effects.
  • Neurodegenerative Diseases : As an antagonist at the A2A receptor, it may offer therapeutic avenues for conditions like Parkinson's disease or Alzheimer's .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight~380 g/mol (calculated)
logP (Predicted)3.2 (Schrödinger QikProp)
Aqueous Solubility0.1 mg/mL (Simulations)
Crystal SystemMonoclinic (X-ray)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Des-methyl derivativeIncomplete substitutionExcess methylating agent, reflux
Nitrile hydrolysisMoisture in reactionAnhydrous solvents, molecular sieves

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